molecular formula C12H16ClN3 B13757339 2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride CAS No. 1171498-17-1

2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride

Cat. No.: B13757339
CAS No.: 1171498-17-1
M. Wt: 237.73 g/mol
InChI Key: SXDATGXHBNFALK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride typically involves the reaction of 7-ethyl-3-methylquinoline with hydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazino-7-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Properties

CAS No.

1171498-17-1

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(7-ethyl-3-methylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-3-9-4-5-10-6-8(2)12(15-13)14-11(10)7-9;/h4-7H,3,13H2,1-2H3,(H,14,15);1H

InChI Key

SXDATGXHBNFALK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C(=N2)NN)C.Cl

Origin of Product

United States

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